

5-Methoxyindoline molecular structure and conformation

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Compound of Interest

Compound Name: 5-Methoxyindoline

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An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Methoxyindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of **5-methoxyindoline**. As a privileged scaffold in medicinal chemistry, a thorough understanding of its three-dimensional architecture is paramount for rational drug design and development. This document synthesizes data from spectroscopic and computational studies to elucidate the key structural features, including the puckering of the pyrrolidine ring and the rotational isomerism of the methoxy substituent. Detailed experimental protocols for its synthesis and characterization are provided, underpinned by authoritative references to ensure scientific integrity. This guide is intended to serve as a core resource for researchers leveraging the **5-methoxyindoline** moiety in their scientific endeavors.

Introduction

5-Methoxyindoline is a heterocyclic organic compound that has garnered significant attention in the field of drug discovery. Its core structure, an indoline bicyclic system, is a recurring motif in a vast number of biologically active molecules and natural products. The addition of a methoxy group at the 5-position of the benzene ring modulates the molecule's electronic properties and steric profile, influencing its interaction with biological targets. Understanding the

nuanced details of **5-methoxyindoline**'s molecular geometry and conformational preferences is crucial for structure-activity relationship (SAR) studies and the design of novel therapeutics with enhanced potency and selectivity. This guide delves into the fundamental structural and conformational aspects of **5-methoxyindoline**, providing a foundational knowledge base for its application in research and development.

Molecular Structure of 5-Methoxyindoline

The molecular structure of **5-methoxyindoline** is characterized by a fused aromatic and saturated heterocyclic ring system.

- Systematic IUPAC Name: 5-methoxy-2,3-dihydro-1H-indole[1]
- Common Name: **5-Methoxyindoline**
- Molecular Formula: $C_9H_{11}NO$ [1]
- Molecular Weight: 149.19 g/mol [1]

The molecule consists of a benzene ring fused to a pyrrolidine ring, with a methoxy group ($-OCH_3$) attached to the carbon at the 5-position of the benzene ring.

Caption: 2D structure of **5-methoxyindoline** with atom numbering.

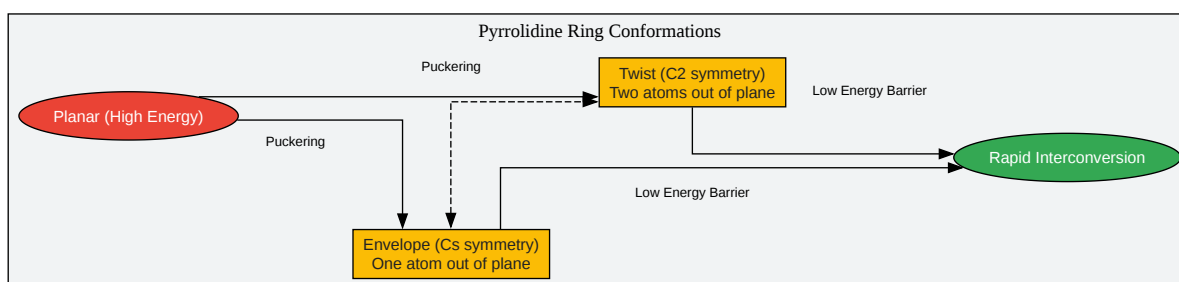
Conformational Analysis

The three-dimensional shape of **5-methoxyindoline** is not static. It can adopt several low-energy conformations primarily due to the flexibility of the pyrrolidine ring and the rotation of the methoxy group.

Puckering of the Pyrrolidine Ring

The five-membered pyrrolidine ring in the indoline system is non-planar to minimize ring strain. It typically adopts one of two puckered conformations: the "envelope" (C_s symmetry) or the "twist" (C_2 symmetry). In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. The energy barrier between these conformations is generally low, allowing for rapid interconversion at room temperature. The specific preferred pucker in **5-**

methoxyindoline can be influenced by substitution and intermolecular interactions in a crystal lattice or a protein binding pocket.



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Caption: Conformational puckering of the pyrrolidine ring.

Rotational Conformation of the Methoxy Group

The orientation of the methoxy group relative to the indoline ring system gives rise to distinct rotational isomers, or conformers. Studies on the closely related 5-methoxyindole have identified two primary planar conformers: syn and anti.[2] These are defined by the dihedral angle of the C4-C5-O-CH₃ atoms. The anti conformer, where the methyl group points away from the pyrrole ring, is generally the more stable ground-state conformation.[2][3]

- Anti-conformer: The O-CH₃ bond is oriented away from the C4 position of the indole ring. This is the global minimum energy structure.[3]
- Syn-conformer: The O-CH₃ bond is oriented towards the C4 position. This conformer is higher in energy.[2][3]

Computational studies on 5-methoxyindole have shown the anti conformer to be more stable than the syn conformer by approximately 409 cm⁻¹ (about 4.9 kJ/mol).[3] While this data is for 5-methoxyindole, the underlying electronic and steric factors are similar in **5-methoxyindoline**,

suggesting a similar preference for the anti conformation. The interconversion between these conformers can be induced by thermal energy or light.[2]

Caption: Syn and anti conformers of **5-methoxyindoline**.

Summary of Conformational Energies

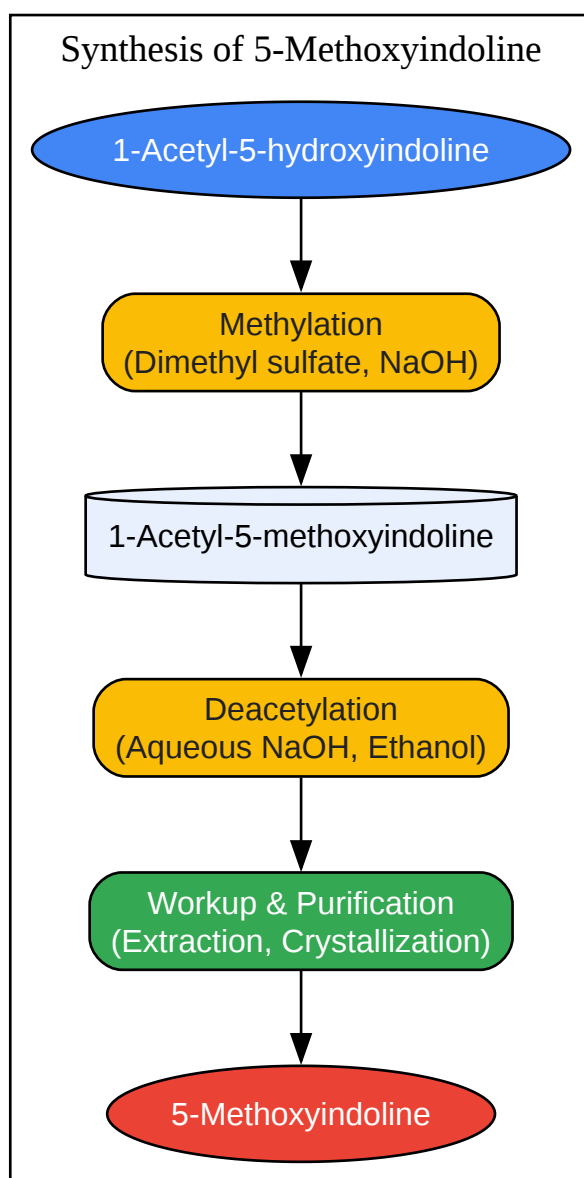
Conformer	System	Energy Difference (Relative to Anti)	Source
Syn	5-Methoxyindole	+409 cm ⁻¹ (~4.9 kJ/mol)	[3]
Anti	5-Methoxyindole	0 (Global Minimum)	[3]

Experimental and Computational Characterization

The structure and conformation of **5-methoxyindoline** are confirmed through a combination of synthesis, spectroscopic analysis, and computational modeling.

Synthesis of 5-Methoxyindoline

A common and effective route to synthesize **5-methoxyindoline** starts from indoline and proceeds through nitration, acetylation, reduction, diazotization, hydrolysis, methylation, and finally deacetylation.[4] A detailed protocol for the final steps is provided below.



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Caption: Workflow for the synthesis of **5-methoxyindoline**.

Experimental Protocol: Synthesis from 1-Acetyl-5-hydroxyindoline[4]

This protocol outlines the methylation and subsequent deacetylation to yield **5-methoxyindoline**.

- Methylation of 1-Acetyl-5-hydroxyindoline:

- To a stirred solution of 1-acetyl-5-hydroxyindoline in aqueous sodium hydroxide, add dimethyl sulfate dropwise while maintaining the temperature.
- Continue stirring at 50°C for 1 hour.
- Cool the mixture. The precipitated solid, 1-acetyl-**5-methoxyindoline**, is collected by filtration.
- Recrystallize the solid from cyclohexane to yield pure 1-acetyl-**5-methoxyindoline** as needles. A yield of approximately 70% can be expected.[\[4\]](#)
- Deacetylation to **5-Methoxyindoline**:
 - Reflux the 1-acetyl-**5-methoxyindoline** from the previous step in a mixture of ethanol and aqueous sodium hydroxide solution.
 - After the reaction is complete (monitored by TLC), cool the mixture and remove the ethanol under reduced pressure.
 - Make the resulting solution alkaline with additional sodium hydroxide solution and extract the product with ether (4 x 150 ml).[\[4\]](#)
 - Dry the combined ethereal extracts over anhydrous sodium sulfate and filter.
 - Bubble dry hydrogen chloride gas through the ethereal solution to precipitate **5-methoxyindoline** hydrochloride.
 - Recrystallize the hydrochloride salt from a benzene-methanol mixture to obtain pure needles. An 85% yield for this step is reported.[\[4\]](#)
 - The free base can be obtained by neutralizing the hydrochloride salt.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the identity and purity of synthesized **5-methoxyindoline**.

- **^1H NMR Spectroscopy:** The proton NMR spectrum will show distinct signals for the aromatic protons (typically in the 6.5-7.5 ppm range), the methoxy protons (a singlet around 3.8 ppm), the N-H proton (a broad singlet), and the aliphatic protons of the pyrrolidine ring (triplets for the $-\text{CH}_2-\text{CH}_2-$ moiety, typically in the 2.8-3.5 ppm range).
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum will show signals for the aromatic carbons (100-150 ppm), the methoxy carbon (~55 ppm), and the two aliphatic carbons of the pyrrolidine ring.^[5]
- **Infrared (IR) Spectroscopy:** Key IR absorption bands include:
 - N-H stretch: A sharp peak around 3300-3400 cm^{-1} .
 - Aromatic C-H stretch: Above 3000 cm^{-1} .
 - Aliphatic C-H stretch: Below 3000 cm^{-1} .
 - C-O stretch (aryl ether): Strong band around 1250 cm^{-1} .
- **Mass Spectrometry (MS):** The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of **5-methoxyindoline** ($m/z = 149.19$).

Applications in Drug Development

The **5-methoxyindoline** scaffold is a key component in a variety of pharmacologically active compounds. Its structural rigidity, combined with its specific electronic and hydrogen-bonding properties, makes it an attractive starting point for the development of ligands for various receptors and enzymes. The conformational flexibility of the pyrrolidine ring and the orientation of the methoxy group can significantly impact binding affinity and selectivity. Therefore, a detailed understanding of its structure is invaluable for designing molecules that can adopt the optimal bioactive conformation required for interacting with a specific biological target.

Conclusion

5-Methoxyindoline possesses a well-defined yet flexible molecular structure. Its key conformational features are the puckering of the non-planar pyrrolidine ring and the syn/anti rotational isomerism of the 5-methoxy group, with the anti conformer being energetically

avored. These structural nuances are critical determinants of the molecule's physicochemical properties and its interactions with biological systems. The synthetic routes are well-established, and the structure can be unequivocally confirmed through standard spectroscopic techniques. This guide provides the foundational knowledge required for the effective utilization of the **5-methoxyindoline** scaffold in medicinal chemistry and drug discovery.

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